molecular formula C10H15NO B1285369 4-(4-Aminophenyl)butan-1-OL CAS No. 91251-45-5

4-(4-Aminophenyl)butan-1-OL

Cat. No. B1285369
Key on ui cas rn: 91251-45-5
M. Wt: 165.23 g/mol
InChI Key: JPOVFJVXRISZEE-UHFFFAOYSA-N
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Patent
US07419984B2

Procedure details

A mixture of 4-(4-nitro-phenyl)-butan-1-ol (2.0 g, 1.02 mmol), palladium on carbon (100 mg, 10%) and ethanol (25 ml) was treated with hydrogen gas on a Parr shaker (50 psi) for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to afford 4-(4-amino-phenyl)-butan-1-ol (100% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCCO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite under suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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